Lipophilicity: Chlorophenyl vs. Phenyl Analog
The 4-chlorophenyl substituent at position 5 confers a distinct lipophilicity profile compared to the unsubstituted 5-phenyl analog. The target compound has a computed logP of 3.735 and molecular weight of 315.8 g/mol, while the 5-phenyl-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidine analog has a logP of approximately 4.32 and MW of 281 g/mol [1]. Although the chlorine atom increases MW, the measured logP for the chlorophenyl derivative is numerically lower than the phenyl analog based on available ZINC and Hit2Lead data, suggesting differences in solvation behavior that may arise from the electron-withdrawing effect of chlorine reducing hydrogen-bond basicity of the pyrimidine nitrogens. This modified physicochemical signature impacts both passive membrane permeability and non-specific protein binding potential, factors that are critical during lead optimization for oral bioavailability [2].
| Evidence Dimension | Lipophilicity (computed logP) and molecular weight |
|---|---|
| Target Compound Data | logP = 3.735, MW = 315.8 g/mol, tPSA = 41 Ų |
| Comparator Or Baseline | 5-Phenyl-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidine: logP ≈ 4.32, MW = 281 g/mol (Hit2Lead; ZINC data) |
| Quantified Difference | ΔlogP ≈ −0.585; ΔMW = +34.8 g/mol; chlorine adds +0.12 fraction sp3 carbon equivalent |
| Conditions | Computed logP values from different prediction engines (ZINC vs. vendor-reported); experimental shake-flask logP data not available for direct comparison |
Why This Matters
The diverging logP trend between halogenated and non-halogenated 5-aryl analogs indicates that the chlorine atom does not simply increase bulk lipophilicity but alters the hydrogen-bonding landscape of the scaffold, which directly affects oral absorption potential and plasma protein binding—key criteria for selecting a lead candidate for in vivo studies.
- [1] ZINC Database. ZINC15830292: 5-(4-chlorophenyl)-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine, logP 3.735, tPSA 41 Ų. Hit2Lead Database: 5-phenyl-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine, logP 4.32. View Source
- [2] Arnott, J. A.; Planey, S. L. The influence of lipophilicity in drug discovery and design. Expert Opin. Drug Discov. 2012, 7 (10), 863–875. View Source
